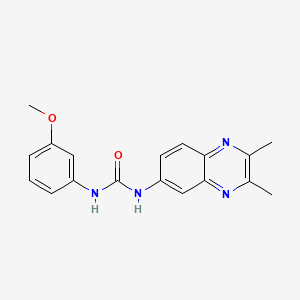

N-(2,3-dimethyl-6-quinoxalinyl)-N'-(3-methoxyphenyl)urea

説明

N-(2,3-dimethyl-6-quinoxalinyl)-N'-(3-methoxyphenyl)urea is a useful research compound. Its molecular formula is C18H18N4O2 and its molecular weight is 322.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 322.14297583 g/mol and the complexity rating of the compound is 433. The solubility of this chemical has been described as 0.9 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Directed Lithiation

N'-(2-(4-Methoxyphenyl)ethyl)-N,N-dimethylurea, a related compound, undergoes directed lithiation. This process involves lithiation on the nitrogen and ortho to the directing metalating group, producing high yields of substituted products (Smith et al., 2013).

Novel Diaryl Urea Derivatives

Novel diaryl urea derivatives, like sorafenib and regorafenib, have a broad spectrum of biochemical effects and pharmaceutical applications. These derivatives, which include quinoxalindione moieties, show promise in binding to various enzymes and receptors in biological systems (Sadeghian-Rizi et al., 2018).

Synthesis of Antihypertensive Compounds

Urea derivatives have been synthesized for potential antihypertensive effects. The study involving N-(alkyl/alkenyl/aryl)-N-heterocyclic ureas and thioureas showed significant antihypertensive activity in hypertensive rats (Vajragupta et al., 1996).

Transformation by Laccase

The transformation of N'-(hydroxyphenyl)ureas, which are structurally related to the compound , was studied using laccase from the fungus Trametes versicolor. The process depends on pH and results in products like p-benzoquinone and insoluble polymers (Jolivalt et al., 1999).

Fluorescent Chemosensors

N-Phenyl-N'-(3-quinolinyl)urea has been developed as a colorimetric and ratiometric fluorescent chemosensor for fluoride ion detection. This involves a proton transfer mechanism and offers high sensitivity and reversibility (Jia et al., 2009).

Formation of PET Biomarkers

Urea subunits, common in pharmaceuticals, have been used in the synthesis of potent VEGFR-2/PDGFR dual inhibitors. These inhibitors, based on the N-phenyl-N'-{4-(4-quinolyloxy)phenyl}urea skeleton, have been labeled with fluorine-18 for use as PET biomarkers for angiogenesis (Ilovich et al., 2008).

Anticancer Activity

Synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, related to the queried compound, demonstrated significant anticancer activity. These compounds were tested against human neuroblastoma and human colon carcinoma cell lines, showing potential in cancer therapy (Reddy et al., 2015).

Adenosine A(3) Receptor Antagonists

Isoquinoline and quinazoline urea derivatives, structurally similar to the compound , have shown binding affinity to human adenosine A(3) receptors. These compounds are potential tools for the characterization of human A(3) receptors (van Muijlwijk-Koezen et al., 2000).

Synthesis of Carbamate from Dimethyl Carbonate

Research on the synthesis of methyl N-phenyl carbamate from dimethyl carbonate and diphenyl urea under atmospheric pressure highlights the potential industrial applications of urea derivatives (Gao et al., 2007).

Antimicrobial Activity

Studies on novel quinoline derivatives bearing different heterocyclic moieties, including urea, showed significant antimicrobial activity against various bacterial and fungal strains. These compounds offer a potential avenue for the development of new antimicrobial agents (El-Gamal et al., 2016).

特性

IUPAC Name |

1-(2,3-dimethylquinoxalin-6-yl)-3-(3-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-11-12(2)20-17-10-14(7-8-16(17)19-11)22-18(23)21-13-5-4-6-15(9-13)24-3/h4-10H,1-3H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUIPENOZJSBAFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=N1)NC(=O)NC3=CC(=CC=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203057 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

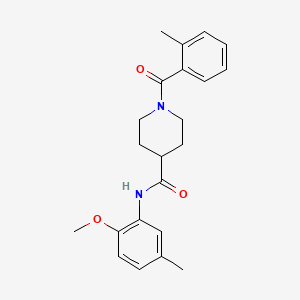

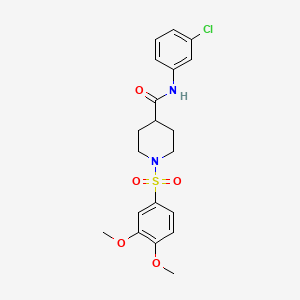

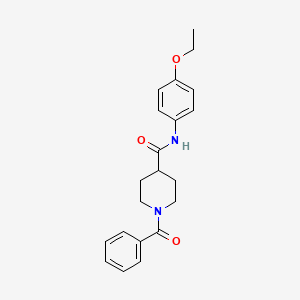

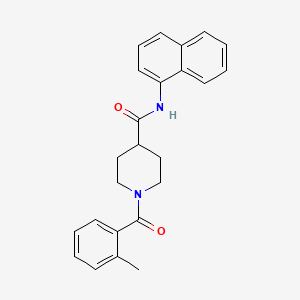

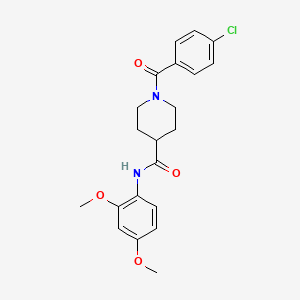

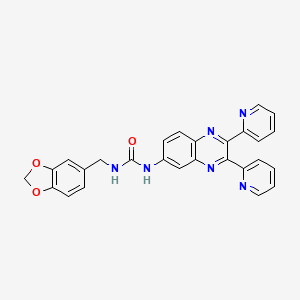

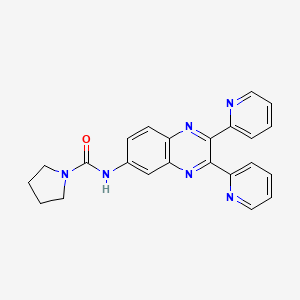

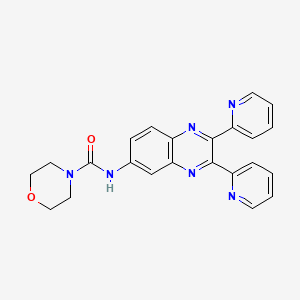

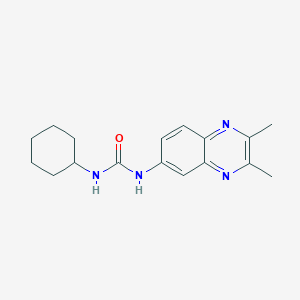

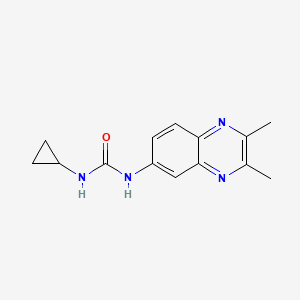

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-chlorophenyl)carbonyl]-N-(naphthalen-1-yl)piperidine-4-carboxamide](/img/structure/B3443498.png)

![methyl 2-({[1-(3,5-dimethoxybenzoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B3443547.png)

![1-[4-(dimethylamino)phenyl]-3-(2,3-dimethylquinoxalin-6-yl)urea](/img/structure/B3443577.png)

![1-AMINO-2-CYANO-3-(4-HYDROXY-3-METHOXYPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE](/img/structure/B3443584.png)